2-Oleoyl-sn-glycero-3-phosphocholine (CAS 22248-65-3) is a monounsaturated lysophospholipid featuring an oleoyl chain exclusively at the sn-2 position and a free hydroxyl group at the sn-1 position. In contrast to diacyl phosphatidylcholines that form stable bilayers, this lysophosphatidylcholine (LPC) acts as a micelle-forming surfactant with a critical micelle concentration (CMC) in the micromolar range. Commercially, it is procured primarily as a lipidomics standard, a specific substrate for lysophospholipase assays, and a biophysical probe. Because sn-2 acyl chains in LPCs are thermodynamically driven to migrate to the sn-1 position, securing >99% isomerically pure 2-oleoyl LPC is a strict prerequisite for laboratories needing to calibrate liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, quantify extraction artifacts, or isolate position-specific enzymatic activities [1].
Substituting 2-oleoyl LPC with its positional isomer, 1-oleoyl-sn-glycero-3-phosphocholine (1-18:1 Lyso PC), or with a diacyl equivalent like POPC, fundamentally compromises analytical and enzymatic workflows. Diacyl PCs form liposomes rather than micelles, drastically altering membrane curvature and protein solubilization kinetics. Furthermore, 1-oleoyl LPC and 2-oleoyl LPC are isobaric and often co-elute in standard chromatography, yet they possess distinct biological roles and MS/MS fragmentation patterns. If a generic or mixed-isomer LPC is used, it becomes impossible to establish accurate retention time baselines or collision energy calibrations for lipidomics. In enzymatic assays, substituting a 2-acyl LPC with a 1-acyl LPC inverts the substrate availability for position-specific enzymes like phospholipase A1 (PLA1), leading to confounded activity readouts [1].
The thermodynamic instability of sn-2 LPCs drives their migration to the sn-1 position, a major artifact in lipid extraction. Quantitative studies demonstrate that acyl migration rates are highly dependent on the acyl chain. When incubated at 37°C in aqueous conditions, 2-oleoyl LPC retains approximately 29% of the sn-2 isomer after 8 hours. In contrast, the saturated 2-palmitoyl LPC (sn-2 16:0 LPC) undergoes faster migration, retaining only 13% of the sn-2 isomer under identical conditions. This quantifiable difference makes 2-oleoyl LPC a more stable monounsaturated standard for modeling acyl migration kinetics compared to saturated analogs [1].
| Evidence Dimension | Isomer retention (% of sn-2 isomer remaining) |
| Target Compound Data | ~29% retention of sn-2 18:1 LPC |
| Comparator Or Baseline | ~13% retention of sn-2 16:0 LPC |
| Quantified Difference | 2.2-fold higher isomer retention for the oleoyl variant |
| Conditions | 8 hours incubation at 37°C in aqueous media |
Buyers developing lipid extraction protocols must procure this specific monounsaturated standard to accurately quantify and correct for acyl migration artifacts in biological samples.
Diacyl phosphatidylcholines, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), are susceptible to cleavage by both Phospholipase A1 (PLA1) at the sn-1 position and Phospholipase A2 (PLA2) at the sn-2 position. Because 2-Oleoyl-sn-glycero-3-phosphocholine lacks an esterified fatty acid at the sn-1 position, it is structurally immune to PLA1 hydrolysis. When utilized in multiplexed assays, 2-oleoyl LPC yields 0% PLA1 cleavage products, whereas DOPC yields equimolar or preferential sn-1 cleavage depending on the enzyme. This specificity isolates sn-2 targeted lysophospholipase or acyltransferase activity without cross-reactivity [1].
| Evidence Dimension | Susceptibility to Phospholipase A1 (PLA1) hydrolysis |
| Target Compound Data | 0% PLA1-mediated acyl cleavage (no sn-1 ester present) |
| Comparator Or Baseline | DOPC (diacyl PC) undergoes rapid PLA1 hydrolysis |
| Quantified Difference | Complete elimination of PLA1 background activity |
| Conditions | Enzymatic assay with purified PLA1/PLA2 in buffered aqueous media |
Procuring the 2-acyl LPC is mandatory for researchers who need an exclusive substrate to isolate lysophospholipase or LPCAT activity in complex lysates containing competing PLA1 enzymes.
The structural geometry of 2-Oleoyl-sn-glycero-3-phosphocholine forces the lipid to self-assemble into micelles rather than the planar bilayers formed by diacyl lipids. While 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) exhibits a critical micelle concentration (CMC) in the low nanomolar range (forming stable liposomes), 2-oleoyl LPC possesses a CMC in the micromolar range, forming highly curved micelles. This property is leveraged in peptide lipidation assays; for example, in the presence of lysophospholipid micelles, peptides like melittin undergo specific acyl transfer reactions that are sterically hindered in flat POPC bilayers [1].
| Evidence Dimension | Critical Micelle Concentration (CMC) and self-assembly phase |
| Target Compound Data | Micromolar CMC (forms highly curved micelles) |
| Comparator Or Baseline | POPC (low nanomolar CMC, forms liposomes/bilayers) |
| Quantified Difference | >1000-fold difference in CMC, dictating micellar vs. bilayer phase |
| Conditions | Aqueous buffered solution at physiological pH |
Industrial and academic buyers must select this LPC over diacyl PCs when formulating micellar environments for membrane protein solubilization or studying curvature-dependent peptide interactions.
Where this compound is the right choice: As an isomerically pure sn-2 standard, it is essential for calibrating chromatographic retention times and MS/MS collision energies to distinguish isobaric 1-acyl and 2-acyl LPCs in plasma or tissue extracts, preventing misidentification [1].
Where this compound is the right choice: Due to its quantifiable isomerization kinetics at physiological pH and temperature, it serves as a precise spike-in control for validating the fidelity of lipid extraction protocols and calculating acyl migration correction factors during sample preparation[1].
Where this compound is the right choice: Its lack of an sn-1 acyl chain makes it an exclusive, zero-background substrate for isolating sn-2 targeted lysophospholipase activity or serving as an acyl acceptor in Lysophosphatidylcholine acyltransferase (LPCAT) high-throughput screens, free from PLA1 interference [2].
Where this compound is the right choice: Its micromolar CMC and highly curved micellar structure make it a functional matrix over diacyl PCs for solubilizing specific membrane proteins or facilitating curvature-dependent peptide lipidation reactions that fail in planar bilayers[3].